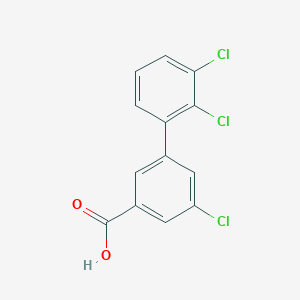

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid

Descripción general

Descripción

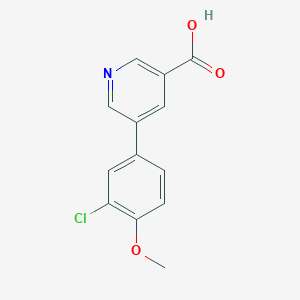

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 and a molecular weight of 301.56 . Its IUPAC name is 2’,3’,5-trichloro [1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid is 1S/C13H7Cl3O2/c14-9-5-7 (4-8 (6-9)13 (17)18)10-2-1-3-11 (15)12 (10)16/h1-6H, (H,17,18) .Aplicaciones Científicas De Investigación

- Scientific Field : Pharmaceutical Sciences .

- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then tested for their biological activity .

- Results or Outcomes : The results also vary depending on the specific derivative and its use. However, the literature reveals that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

- Scientific Field : Biochemical and Computational Screening .

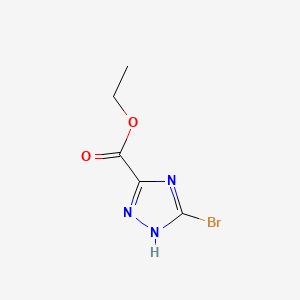

- Application Summary : This compound was synthesized to disrupt the interaction between the SARS-CoV-2 spike protein and the host angiotensin-converting enzyme 2 (ACE2) receptor, which is required for cellular entry of SARS-CoV-2 .

- Methods of Application : The compound was synthesized from the condensation reaction of 5-chloroisatin and 2,4-dinitrophenylhydrazine. It was then tested for its ability to interfere with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to the host ACE2 receptor .

- Results or Outcomes : The compound was found to selectively interfere with the binding of the SARS-CoV-2 spike RBD to the host ACE2 receptor with a 50% inhibitory concentration (IC50) of 0.26 μM .

Indole Derivatives

5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one

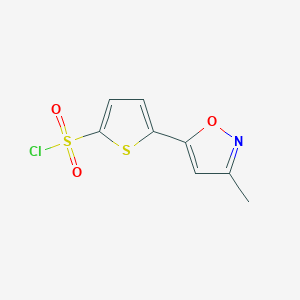

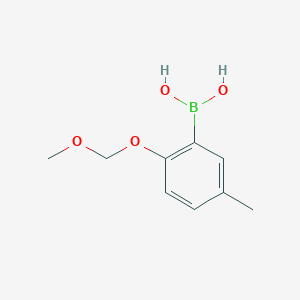

- Scientific Field : Organic Chemistry .

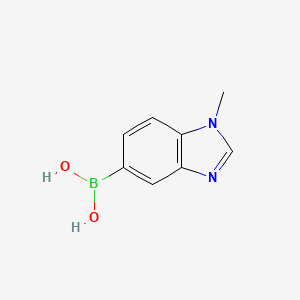

- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Methods of Application : Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results or Outcomes : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

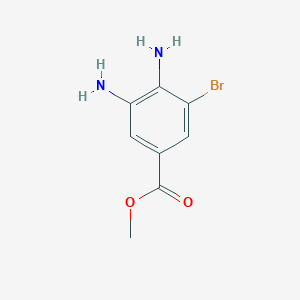

- Scientific Field : Biochemistry and Biotechnology .

- Application Summary : Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .

- Methods of Application : Biocatalysis systems (both whole-cell and isolated enzyme systems) are increasingly used as a synthetic route to produce complex molecules in industrial fields, such as synthesis of high value-added chemicals and drug intermediates .

- Results or Outcomes : The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .

Suzuki–Miyaura Coupling

Biocatalysis

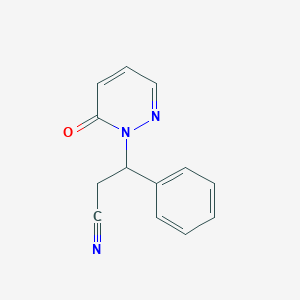

- Scientific Field : Virology .

- Application Summary : Certain indole derivatives have been found to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : These compounds were synthesized and then tested for their ability to inhibit viral replication .

- Results or Outcomes : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

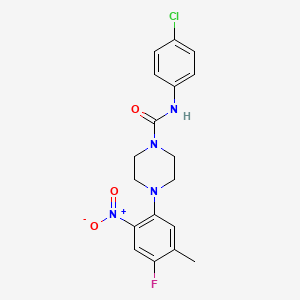

- Scientific Field : Psychiatry .

- Application Summary : Certain compounds, such as esketamine, have been investigated for their immediate anti-depressant effects and have been proposed as a potential medication for depressive disorder, as well as resistant depression .

- Methods of Application : In vitro, esketamine has a 3–4 fold higher affinity than its enantiomer, ketamine, for the glutamate N-methyl D-aspartate receptor .

- Results or Outcomes : Esketamine has attracted more attention due to its potential as a treatment for depression .

Antiviral Activity

Depression Treatment

Propiedades

IUPAC Name |

3-chloro-5-(2,3-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3O2/c14-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(15)12(10)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZZPJZAKKECIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691193 | |

| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(2,3-dichlorophenyl)benzoic acid | |

CAS RN |

1261981-24-1 | |

| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)

![2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1425066.png)

![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)

![4-[(2,2,2-Trifluoroethyl)amino]phenol](/img/structure/B1425077.png)

![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)

![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)